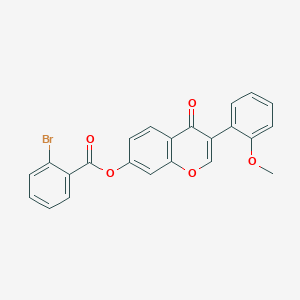![molecular formula C20H17ClN4O4 B4544361 3-{5-[2-(4-chlorophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid](/img/structure/B4544361.png)
3-{5-[2-(4-chlorophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid
Vue d'ensemble
Description
The compound of interest belongs to a class of heterocyclic compounds that exhibit a wide range of biological activities and have potential applications in medicinal chemistry. While specific information on this compound is not directly available, research on related heterocyclic compounds suggests that such chemicals are of significant interest due to their complex structures and properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the annulation of pyrimidine rings to benzimidazole precursors, as described by Dolzhenko et al. (2006). This process typically involves cyclocondensation reactions that can lead to a variety of heterocyclic structures, indicating that similar methodologies may be applicable to the synthesis of the compound (Dolzhenko, Chui, & Dolzhenko, 2006).
Molecular Structure Analysis
Structural analysis of similar compounds has been performed using techniques such as X-ray diffraction, NMR, and mass spectrometry, which help in elucidating their complex structures. For example, the crystal structure of related compounds provides insight into their molecular geometry and intermolecular interactions, which are crucial for understanding their reactivity and properties (Hu, Zhu, & Chen, 2007).
Chemical Reactions and Properties
Heterocyclic compounds similar to the one of interest often undergo a variety of chemical reactions, including cyclization, acylation, and substitution. These reactions are influenced by the compound's functional groups and the presence of electron-withdrawing or electron-donating substituents. For instance, the cyclization reactions of azolylhydrazones have been explored to form azolo[5,1-c][1,2,4]triazines, indicating the potential reactivity pathways for the synthesis and modification of such compounds (Gray, Stevens, Tennant, & Vevers, 1976).
Physical Properties Analysis
The physical properties of heterocyclic compounds, including melting points, solubility, and crystal structure, are key to their characterization and application. These properties can vary significantly depending on the compound's molecular structure and substituents. The polymorphism study by Vogt et al. (2013) highlights the challenges in characterizing such compounds and the importance of detailed structural analysis (Vogt, Williams, Johnson, & Copley, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for the application of heterocyclic compounds in medicinal chemistry and other fields. Studies on the synthesis and transformations of related compounds provide valuable insights into their chemical behavior and potential applications (El-ahl, Ismail, & Amer, 2003).
Applications De Recherche Scientifique
Heterocyclic Systems and Drug Modification
- The heterocyclic system present in related compounds has been explored for modifying drugs and creating novel materials with unique physical properties. An example is the synthesis of ethyl 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate, indicating the potential of such systems in drug development and material science (Konstantinova et al., 2020).
Advanced Oxidation Processes
- Compounds with similar structures have been studied in the context of advanced oxidation processes for wastewater treatment, showing that these compounds can be intermediates in the degradation of environmental pollutants. This indicates their potential utility in environmental chemistry and engineering (Yunfu. Sun & J. Pignatello, 1993).
Antimicrobial Activity
- Related benzimidazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, demonstrating the application of similar compounds in discovering new antimicrobial agents (Vesna P. Vasi et al., 2014).
Renewable Chemical Building Blocks
- Research into renewable phenolic compounds like phloretic acid, derived from similar heterocyclic structures, has shown potential in enhancing the reactivity of molecules for applications in material science, such as the development of polybenzoxazine, a material with a wide range of applications due to its thermal and thermo-mechanical properties (Acerina Trejo-Machin et al., 2017).
Synthesis and Characterization of Complexes
- The synthesis and characterization of dendrimeric melamine-cored complexes capped with various groups, derived from similar heterocyclic compounds, have been explored for their magnetic behaviors, indicating applications in materials science and nanotechnology (S. Uysal & Z. E. Koc, 2010).
Propriétés
IUPAC Name |
3-[5-[2-(4-chlorophenoxy)ethyl]-3-oxo-[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4/c21-13-5-7-14(8-6-13)29-12-11-24-16-3-1-2-4-17(16)25-20(24)22-19(28)15(23-25)9-10-18(26)27/h1-8H,9-12H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASGBFSKVVXQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=NC(=O)C(=NN23)CCC(=O)O)CCOC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[2-(4-Chlorophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(3-methoxypropyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4544283.png)
![propyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B4544295.png)
![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4544323.png)
![1'-[(1-methyl-2-azepanyl)carbonyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4544325.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(2-thienylmethyl)thiourea](/img/structure/B4544332.png)

![8'-fluoro-6'-methyl-5',6'-dihydrodispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-[1,3]dioxolan]-2'-one](/img/structure/B4544345.png)
![6-[3-bromo-4-(2-phenoxyethoxy)benzylidene]-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4544346.png)
![4-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B4544354.png)
![N-{1-methyl-2-[2-(2-oxo-1(2H)-pyridinyl)ethyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B4544357.png)
![6-bromo-2-(4-tert-butylphenyl)-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4544366.png)
![6-{4-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4544377.png)
